

# "Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate" synonyms and nomenclature

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## Compound of Interest

Compound Name: *Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate*

Cat. No.: *B1334357*

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An In-depth Technical Guide to **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It delves into the core nomenclature, physicochemical properties, synthesis, and critical applications of **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate**, a key heterocyclic building block.

## Compound Identification and Nomenclature

Precise identification is paramount in chemical synthesis and regulatory documentation. **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** is known by several names, reflecting both systematic and common nomenclature systems. The 1,4-benzodioxane scaffold is a recurring and versatile motif in medicinal chemistry, making unambiguous identification of its derivatives essential.<sup>[1]</sup>

The positional indicator "-6-" is critical, as isomers such as the 2-carboxylate derivative possess different chemical properties and synthetic utility.<sup>[2]</sup>

Identifier Type	Value
IUPAC Name	methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate[3]
Synonyms	Methyl 1,4-benzodioxan-6-carboxylate[3]
CAS Registry No.	20197-75-5[4]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub> [4]
Molecular Weight	194.18 g/mol [2]
InChI	1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3[4]
InChIKey	GYUXWAIDEGEMEE-UHFFFAOYSA-N[4]
Canonical SMILES	<chem>COC(=O)C1=CC2=C(C=C1)OCCO2</chem>

## Physicochemical and Safety Profile

Understanding the compound's physical properties is fundamental to its handling, storage, and application in experimental workflows.

Property	Value	Source
Physical Form	Solid[4]	Sigma-Aldrich
Boiling Point	292.5°C at 760 mmHg[4]	Sigma-Aldrich
Storage Temperature	Room Temperature[4]	Sigma-Aldrich
Purity	Typically ≥98%	Commercial Suppliers
Signal Word	Warning[4]	GHS Classification
Hazard Statement	H302 (Harmful if swallowed)[4]	GHS Classification
GHS Pictogram	GHS07 (Harmful)[4]	GHS Classification

## Synthesis and Mechanistic Insights

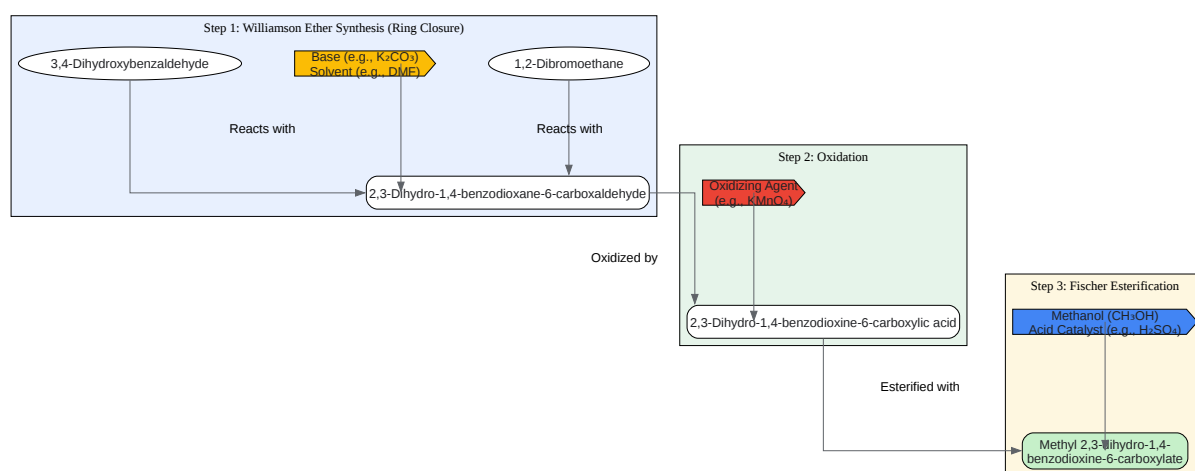
**Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** is typically prepared from its corresponding carboxylic acid. The synthesis of the parent acid, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0), is a well-established route that provides a reliable foundation for producing the target ester.

The core strategy involves a two-step process:

- Ring Formation: Construction of the dihydro-1,4-benzodioxine ring system.
- Functional Group Manipulation: Oxidation of an aldehyde to a carboxylic acid, followed by esterification.

A common and industrially viable method starts with 3,4-dihydroxybenzaldehyde.<sup>[5]</sup>

## Workflow: Synthesis of the Carboxylic Acid Precursor



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Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target ester.

## Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is adapted from established methods described in patent literature.<sup>[5]</sup>

- Ring Closure Reaction:
  - To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent like DMF, add a base such as anhydrous potassium carbonate.
  - Add 1,2-dibromoethane dropwise to the mixture.
  - Heat the reaction mixture to facilitate the intramolecular Williamson ether synthesis, forming the dihydrobenzodioxine ring. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
  - Upon completion, perform a work-up by quenching with water and extracting the product, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, with an organic solvent.
- Oxidation to Carboxylic Acid:
  - Dissolve the intermediate aldehyde in an aqueous solution.
  - Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate ( $\text{KMnO}_4$ ), while controlling the temperature.<sup>[5]</sup>
  - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).<sup>[5]</sup>
  - Cool the reaction and filter off the manganese dioxide byproduct.
  - Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the white solid product, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.<sup>[5]</sup>
  - Filter, wash with water, and dry the solid product.
- Esterification:
  - Suspend the synthesized carboxylic acid in an excess of methanol.
  - Add a catalytic amount of a strong acid, such as sulfuric acid.

- Reflux the mixture for several hours. The progress of the Fischer esterification can be monitored by TLC.
- After completion, neutralize the excess acid, reduce the solvent volume under vacuum, and perform a standard aqueous work-up and extraction to isolate the final product, **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate**.

## Applications in Drug Discovery and Development

The 1,4-benzodioxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.<sup>[1][6]</sup> Its structural rigidity, ability to engage in specific receptor interactions, and favorable metabolic profile make it a valuable template for drug design.<sup>[1]</sup> **Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** serves as a crucial intermediate, providing a reactive handle for elaboration into more complex molecular architectures.

- **Intermediate for Bioactive Molecules:** The parent carboxylic acid and its methyl ester are key starting materials for synthesizing a wide range of pharmaceuticals.<sup>[7]</sup> The 1,4-benzodioxane core is found in compounds developed as anti-inflammatory, analgesic, and antihypertensive agents.<sup>[6][7]</sup>
- **Scaffold for Receptor Ligands:** Derivatives of the 1,4-benzodioxane structure have shown high affinity for various biological targets, including  $\alpha$ -adrenergic and serotonin receptors.<sup>[1]</sup> This makes the scaffold essential for developing drugs targeting neurological and cardiovascular disorders.
- **Synthesis of Enzyme Inhibitors:** The benzodioxane moiety has been incorporated into novel sulfonamide derivatives that exhibit significant enzyme inhibitory activity.<sup>[8][9]</sup> For instance, compounds synthesized from a related benzodioxane amine have been investigated as inhibitors of  $\alpha$ -glucosidase and acetylcholinesterase, relevant targets for type 2 diabetes and Alzheimer's disease, respectively.<sup>[8]</sup>
- **Versatility in Organic Synthesis:** Beyond direct pharmaceutical applications, the compound is a versatile building block for constructing complex molecules and compound libraries for high-throughput screening.<sup>[7][10]</sup> The ester functional group allows for straightforward

conversion to amides, hydrazides, and other functional groups, enabling the exploration of a broad chemical space.<sup>[11]</sup>

## Conclusion

**Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate** is more than a simple chemical reagent; it is a foundational component in the toolkit of medicinal and synthetic chemists. Its well-defined synthesis and the proven biological significance of the 1,4-benzodioxane scaffold ensure its continued relevance in the pursuit of novel therapeutics. This guide provides the essential technical knowledge required for its effective utilization in advanced research and development settings.

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